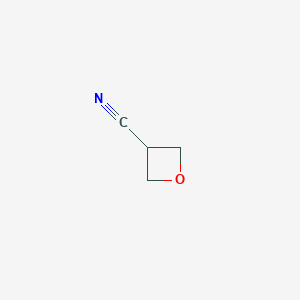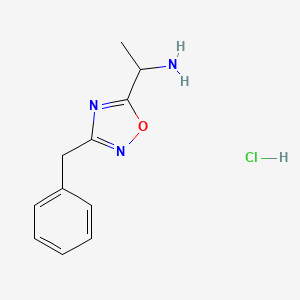
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound that contains a 1,2,4-oxadiazole heterocyclic ring . This five-membered ring, which consists of one oxygen and two nitrogen atoms, has unique bioisosteric properties and a wide spectrum of biological activities . It’s worth noting that the interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazoles are diverse and have been the subject of many studies . They have been synthesized as anti-infective agents with various activities .Applications De Recherche Scientifique
Chemical Reactivity and Formation
- Reactions with Benzyl Alcohol and Benzylamine : 3-Aryl-5-methyl-1,2,4-oxadiazoles, a category that includes the compound , react with benzyl alcohol to yield aryl nitrile, benzyl acetate, and benzaldehyde. Similar reactions with benzylamine also produce aryl nitrile and N-acetylbenzylamine. These reactions have potential applications in organic synthesis and drug development (Brown, Clack, & Wilson, 1988).
Structural Analysis and Derivatives
- Ring-Fission/C–C Bond Cleavage Reaction : Research involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, a compound structurally related to the one , led to insights into ring fission of the oxadiazole system, which has implications in the study of molecular structures and drug design (Jäger, Laggner, Mereiter, & Holzer, 2002).
Synthesis and Medicinal Chemistry
- Synthesis of Benzimidazoles with Oxadiazole Nucleus : The synthesis of benzimidazoles bearing an oxadiazole nucleus, including structures similar to 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, is significant in medicinal chemistry, particularly for their potential as anticancer agents (Rashid, Husain, & Mishra, 2012).
Supramolecular Chemistry
- Binding Interactions in Supramolecular Complexes : The use of 1,2,4-oxadiazol-5-ones, a class related to the compound , as binding ligands in supramolecular complexes, demonstrates the potential application in the design of new molecular assemblies and drug delivery systems (Reichert, Fröhlich, Ferguson, & Kraft, 2001).
Orientations Futures
The future directions of 1,2,4-oxadiazoles in drug discovery are promising. The uncommon potential of 1,2,4-oxadiazoles has attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit . The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, depending on the specific disease-causing organism they are designed to combat.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target, potentially inhibiting its function and leading to the desired anti-infective effect.
Biochemical Pathways
It’s known that 1,2,4-oxadiazoles can affect a wide range of pathways due to their broad-spectrum anti-infective activity .
Pharmacokinetics
The pharmacokinetic properties of similar 1,2,4-oxadiazole derivatives have been studied . These studies can provide insights into the potential bioavailability of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, but specific studies on this compound are needed for accurate information.
Result of Action
1,2,4-oxadiazole derivatives have shown a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function.
Analyse Biochimique
Biochemical Properties
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as 3-hydroxykynurenine transaminase, which is involved in the kynurenine pathway . This interaction can lead to a decrease in the production of reactive oxygen and nitrogen species, thereby reducing oxidative stress. Additionally, the compound’s structure allows it to form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress and inflammation. By inhibiting enzymes in the kynurenine pathway, the compound can modulate gene expression and reduce the production of pro-inflammatory cytokines . This modulation can lead to decreased cellular inflammation and improved cell survival. Furthermore, the compound has been shown to affect cellular metabolism by altering the levels of key metabolites, thereby influencing energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as 3-hydroxykynurenine transaminase, inhibiting their activity . This binding is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature, but its activity can decrease over prolonged periods due to degradation . In in vitro studies, the compound has shown sustained effects on cellular function for up to 48 hours, after which its activity diminishes. In in vivo studies, the compound’s long-term effects include reduced oxidative stress and inflammation, but these effects are dependent on the dosage and duration of treatment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to reduce oxidative stress and inflammation without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to adverse effects such as liver damage and altered metabolic function. The threshold for these toxic effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway . It interacts with enzymes such as 3-hydroxykynurenine transaminase, leading to changes in the levels of key metabolites. These interactions can affect metabolic flux and alter the balance of reactive oxygen and nitrogen species, thereby influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, allowing it to accumulate in target tissues. Once inside the cells, the compound can bind to various proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in oxidative stress and inflammation . Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals, enhancing its efficacy and specificity.
Propriétés
IUPAC Name |
1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMGZSMMYUDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)


![1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375767.png)
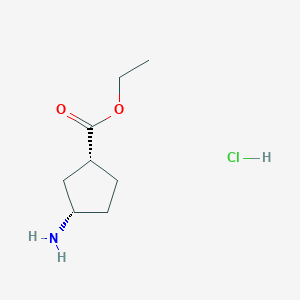

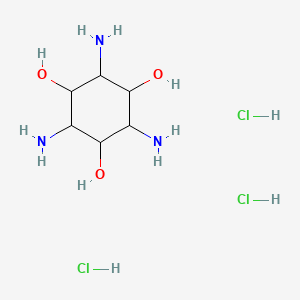

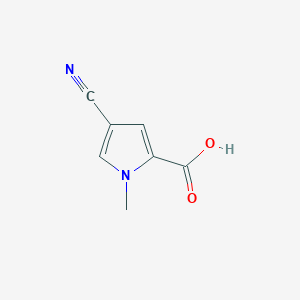
![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)
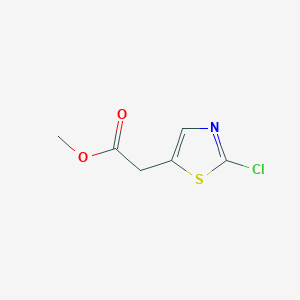
![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
